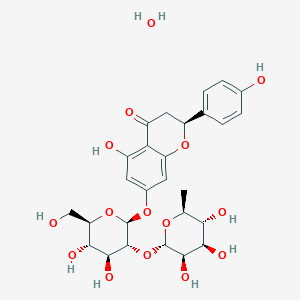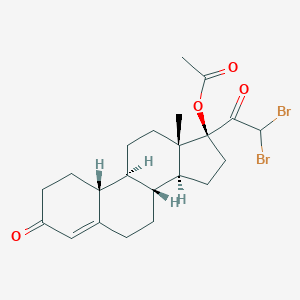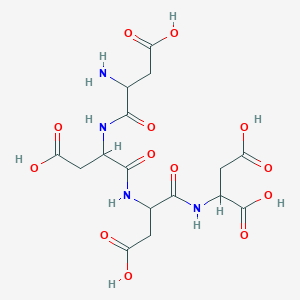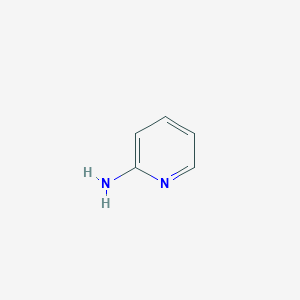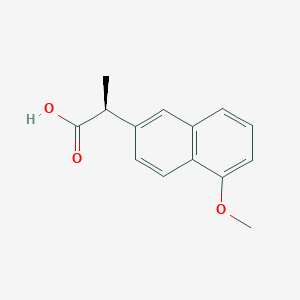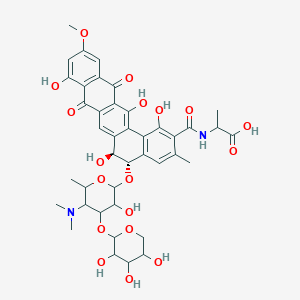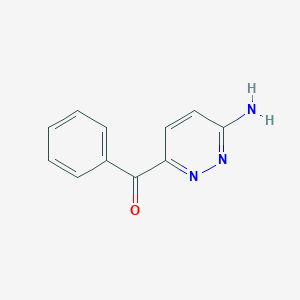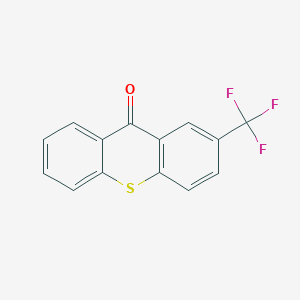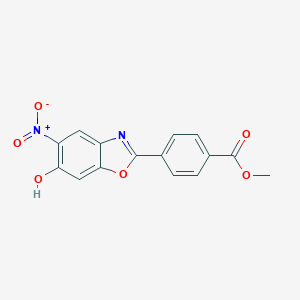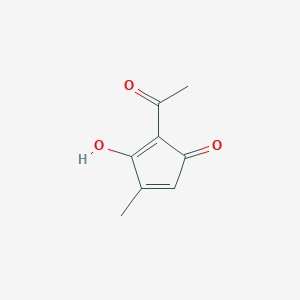
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as Meldrum's acid derivative and is widely used in various research fields such as organic chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is not fully understood. However, studies have shown that this compound can act as an electrophile and a nucleophile, making it a versatile reagent in organic synthesis. It can also act as a Lewis acid, which makes it useful in catalytic reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- are not well studied. However, studies have shown that this compound can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- in lab experiments is its versatility as a reagent. It can be used in a wide range of reactions, making it a valuable tool in organic synthesis. However, the compound is highly reactive and requires careful handling to avoid accidents. It is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the study of the compound's potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. Additionally, the compound's potential applications in catalysis and material science are also areas of interest for future research.
Conclusion:
In conclusion, 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- is a versatile compound with a wide range of applications in scientific research. Its synthesis method is well-established, and it has been used as a starting material in the synthesis of various organic compounds. The compound's mechanism of action is not fully understood, but it has been shown to have inhibitory effects on various enzymes. While the compound has several advantages in lab experiments, it also has limitations due to its high reactivity and cost. Future research on this compound should focus on developing new synthetic methods, studying its potential therapeutic effects, and exploring its applications in catalysis and material science.
Synthesis Methods
The synthesis of 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- can be achieved by reacting Meldrum's acid with formaldehyde and subsequent alkylation with methyl iodide. The reaction takes place in the presence of a strong base such as potassium carbonate and requires careful handling due to the reactive nature of the reagents involved.
Scientific Research Applications
The compound 4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This compound is also used as a reagent in organic synthesis, where it is employed in reactions such as Michael addition, aldol condensation, and Knoevenagel condensation.
properties
CAS RN |
128886-98-6 |
|---|---|
Product Name |
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl- |
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-acetyl-3-hydroxy-4-methylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C8H8O3/c1-4-3-6(10)7(5(2)9)8(4)11/h3,11H,1-2H3 |
InChI Key |
RVRIIDSRIPHWDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C1O)C(=O)C |
Canonical SMILES |
CC1=CC(=O)C(=C1O)C(=O)C |
synonyms |
4-Cyclopentene-1,3-dione, 2-(1-hydroxyethylidene)-4-methyl-, (E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
amino}benzoate](/img/structure/B139408.png)
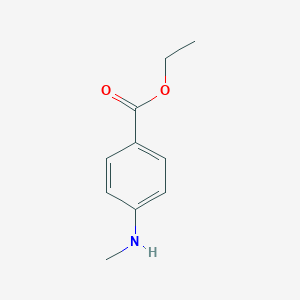
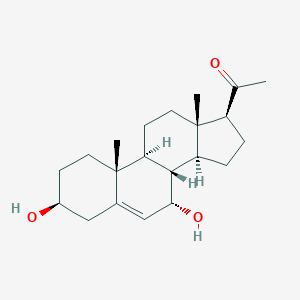
![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)
